4-Methyl-1H-1,2,3-triazole hydrochloride

Beschreibung

BenchChem offers high-quality 4-Methyl-1H-1,2,3-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-1,2,3-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

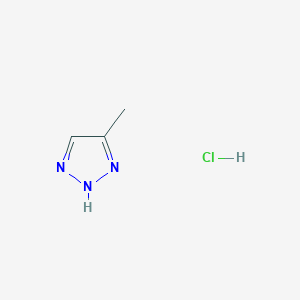

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C3H6ClN3 |

|---|---|

Molekulargewicht |

119.55 g/mol |

IUPAC-Name |

4-methyl-2H-triazole;hydrochloride |

InChI |

InChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H |

InChI-Schlüssel |

WECPRONIQGRXCO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NNN=C1.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1H-1,2,3-triazole Hydrochloride

Executive Summary: The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, largely due to the advent of "click chemistry," which enables its efficient and regioselective synthesis.[1][2] 4-Methyl-1H-1,2,3-triazole, and its hydrochloride salt, represent a fundamental building block in this class, offering a simple yet versatile scaffold for further chemical elaboration. This guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1H-1,2,3-triazole hydrochloride, intended for researchers, chemists, and drug development professionals. We delve into the mechanistic rationale behind the chosen synthetic route, present detailed experimental protocols, and outline a multi-faceted analytical approach to ensure the unequivocal confirmation of the target compound's structure and purity.

Section 1: Introduction to 1,2,3-Triazoles and Their Significance

Nitrogen-containing heterocycles are pivotal structures in the design of biologically active molecules.[2] Among them, the 1,2,3-triazole ring system has emerged as a "privileged" scaffold. Its unique chemical properties—aromaticity, stability to metabolic degradation, and capacity for hydrogen bonding—make it an ideal linker or pharmacophore in drug design.[3][4] Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5]

The widespread adoption of the 1,2,3-triazole core is inextricably linked to the development of the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction, a prime example of "click chemistry," provides a highly reliable and regioselective method for forming the 1,4-disubstituted triazole ring under mild conditions, making complex molecular assembly more accessible.[6][8]

Section 2: Synthetic Strategy and Mechanistic Rationale

The Cornerstone of Triazole Synthesis: The Huisgen Cycloaddition

The fundamental reaction for forming the 1,2,3-triazole ring is the [3+2] cycloaddition between an azide (the 1,3-dipole) and an alkyne (the dipolarophile).[9] In its original thermal form, this reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing yields.

Rationale for a Copper(I)-Catalyzed Approach (CuAAC)

The CuAAC reaction overcomes the limitations of the thermal process. The copper(I) catalyst plays a crucial role in activating the terminal alkyne, forming a copper-acetylide intermediate.[6] This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before yielding the 1,4-disubstituted triazole product with exceptional regioselectivity.[2][6] This high degree of control is why CuAAC is the preferred method for synthesizing 4-Methyl-1H-1,2,3-triazole from propyne and an azide source.

Experimental Protocol: Synthesis of 4-Methyl-1H-1,2,3-triazole (Free Base)

This protocol outlines the synthesis of the free base via a CuAAC reaction. The key is the in situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of sodium azide (1.05 eq) in a 2:1 mixture of water and tert-butanol, add copper(II) sulfate pentahydrate (0.02 eq) and sodium ascorbate (0.05 eq). Stir the mixture at room temperature until the blue color of Cu(II) fades, indicating reduction to Cu(I).

-

Causality: Sodium ascorbate is a mild and efficient reducing agent that maintains the copper catalyst in its active +1 oxidation state, preventing oxidative side reactions and ensuring catalytic turnover. The water/t-butanol solvent system is chosen for its ability to dissolve both the inorganic salts and the organic alkyne.

-

Alkyne Addition: Cool the reaction mixture in an ice bath. Carefully bubble propyne gas through the solution for 30-45 minutes, or add condensed propyne (1.0 eq) cautiously.

-

Reaction Progression: Seal the reaction vessel and allow it to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, dilute the reaction mixture with aqueous ammonia and extract with ethyl acetate (3x). The ammonia solution complexes with the copper catalyst, facilitating its removal from the organic phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Protocol: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt enhances the compound's stability and water solubility, which is often desirable for biological screening and handling.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the purified 4-Methyl-1H-1,2,3-triazole free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Causality: Anhydrous solvents are critical to prevent the introduction of water, which could interfere with the salt precipitation and lead to a gummy or oily product. Diethyl ether is a good choice as the hydrochloride salt is typically insoluble in it, promoting clean precipitation.

-

Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the final product, 4-Methyl-1H-1,2,3-triazole hydrochloride, under vacuum.

Synthetic Workflow Visualization

Caption: Overall workflow for the synthesis of the target compound.

Section 3: Comprehensive Characterization and Data Interpretation

A single analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.[10] The predicted spectra for 4-Methyl-1H-1,2,3-triazole hydrochloride in a solvent like DMSO-d₆ are detailed below.

| Analysis | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | A | ~14-15 | Broad Singlet | N-H | The acidic proton of the hydrochloride salt, often broad and far downfield. |

| B | ~7.8-8.2 | Singlet | C5-H | The sole proton on the electron-deficient aromatic triazole ring is significantly deshielded. | |

| C | ~2.3-2.5 | Singlet | CH ₃ | Protons of the methyl group attached to the aromatic ring. | |

| ¹³C NMR | D | ~140-145 | - | C 4 | Quaternary carbon of the triazole ring attached to the methyl group. |

| E | ~120-125 | - | C 5 | Tertiary carbon of the triazole ring attached to the hydrogen atom. | |

| F | ~10-12 | - | C H₃ | Carbon of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt, analysis is typically performed in positive ion mode, where the molecule is observed as the protonated free base [M+H]⁺.

| Analysis | Ion | Expected m/z | Interpretation |

| ESI-MS | [C₃H₅N₃ + H]⁺ | 84.06 | Molecular ion peak of the protonated free base. |

| [C₃H₅N₃ - N₂ + H]⁺ | 56.05 | A characteristic fragment resulting from the loss of a neutral N₂ molecule from the triazole ring, a hallmark of this class of compounds.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

| Expected Frequency (cm⁻¹) | Vibration Type | Assignment |

| 3200-2800 (broad) | N-H Stretch | The ammonium salt (N-H⁺) group. |

| 3100-3000 | C-H Stretch | Aromatic C-H on the triazole ring. |

| 2980-2850 | C-H Stretch | Aliphatic C-H of the methyl group. |

| ~1600, ~1450 | C=N, N=N Stretch | Vibrations within the triazole ring skeleton. |

Physicochemical Properties

These properties are crucial indicators of the compound's purity and identity.

| Property | Value |

| Molecular Formula | C₃H₆ClN₃ |

| Molecular Weight | 119.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp, defined melting point is expected for a pure compound. |

| Elemental Analysis | C: 30.14%, H: 5.06%, N: 35.14%, Cl: 29.65% (Calculated) |

Characterization Workflow Visualization

Caption: Interrelation of analytical techniques for structural proof.

Section 4: Safety, Handling, and Storage

Reagent Safety: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood, avoiding contact with metals, acids, and heat. Product Handling: While the final compound is not expected to be acutely toxic, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12] Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.

Section 5: Conclusion

The synthesis of 4-Methyl-1H-1,2,3-triazole hydrochloride is a robust and reproducible process, leveraging the power and efficiency of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The described protocols, grounded in established chemical principles, provide a clear pathway to obtaining this valuable chemical intermediate. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, ensures the production of material with confirmed identity, structure, and high purity, making it suitable for demanding applications in research and development.

References

-

Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

-

Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. MDPI. [Link]

-

An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Asian Journal of Organic Chemistry. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. [Link]

-

4-methyl-1H-1,2,3-triazole. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. The Royal Society of Chemistry. [Link]

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]

-

4-(4-(((1H-Benzo[d][1][2][6]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. MDPI. [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Methyl 1H-1,2,3-triazole-4-carboxylate. PMC, National Center for Biotechnology Information. [Link]

-

Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC, National Center for Biotechnology Information. [Link]

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. scispace.com [scispace.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. 4-methyl-1H-1,2,3-triazole | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-1H-1,2,3-triazole Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendance of the Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole core has emerged as a privileged scaffold in modern medicinal chemistry. Its remarkable stability, capacity for hydrogen bonding, and dipole moment make it an attractive isostere for amide bonds, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide focuses on a key building block, 4-Methyl-1H-1,2,3-triazole, and its hydrochloride salt, providing a comprehensive overview of its chemical identity, synthesis, properties, and its burgeoning role in the development of novel therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

While a dedicated CAS number for 4-Methyl-1H-1,2,3-triazole hydrochloride is not commonly cited in chemical databases, the parent compound, 4-Methyl-1H-1,2,3-triazole, is uniquely identified by CAS Number 27808-16-8 .[3][4] For the purpose of regulatory and laboratory documentation, it is standard practice to reference the CAS number of the free base.

The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the triazole ring, typically enhancing the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Physicochemical Data of 4-Methyl-1H-1,2,3-triazole (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃ | [4] |

| Molecular Weight | 83.09 g/mol | [4] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 40-45 °C | [3] |

| Boiling Point | 108-109 °C at 25 Torr | |

| Solubility | Moderately soluble in methanol and acetone; limited water solubility | [3] |

| SMILES | CC1=CN=NN1 |

The introduction of the methyl group at the 4-position of the triazole ring provides both steric and electronic modulation, which can be strategically utilized in drug design to fine-tune binding interactions with biological targets.[3]

Part 2: Synthesis and Characterization

The synthesis of 4-Methyl-1H-1,2,3-triazole is most efficiently achieved through the [3+2] cycloaddition reaction, a cornerstone of "click chemistry."[5] This powerful transformation involves the reaction of an azide with a terminal alkyne.

Experimental Protocol: Synthesis of 4-Methyl-1H-1,2,3-triazole

This protocol outlines a general and widely applicable method for the synthesis of the free base.

Reaction Scheme:

A generalized schematic for the synthesis of the 4-methyl-1,2,3-triazole core.

Materials:

-

Propyne (or a suitable precursor)

-

Sodium Azide (NaN₃)

-

Copper(I) Iodide (CuI)

-

A suitable solvent system (e.g., a mixture of t-butanol and water)

-

Sodium Ascorbate (as a reducing agent for in situ generation of Cu(I))

-

Hydrochloric Acid (HCl) solution (for hydrochloride salt formation)

-

Diethyl ether or other suitable organic solvent for extraction

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the alkyne (propyne) and sodium azide in the chosen solvent system (e.g., tBuOH/water).

-

Catalyst Addition: To the stirring solution, add sodium ascorbate followed by copper(I) iodide. The reaction is typically carried out at room temperature or with gentle heating.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-Methyl-1H-1,2,3-triazole.

Experimental Protocol: Preparation of 4-Methyl-1H-1,2,3-triazole Hydrochloride

Reaction Scheme:

A straightforward acidification process to form the hydrochloride salt.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified 4-Methyl-1H-1,2,3-triazole free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) to the dissolved free base.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain the final 4-Methyl-1H-1,2,3-triazole hydrochloride.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount. The following are expected spectroscopic data for 4-Methyl-1H-1,2,3-triazole. Note that the hydrochloride salt will show distinct features, particularly in the NMR due to protonation.

-

¹H NMR: The proton NMR spectrum of the free base is expected to show a singlet for the methyl protons and a singlet for the proton on the triazole ring. In the hydrochloride salt, the chemical shift of the triazole ring proton is expected to be deshielded (shifted downfield) due to the positive charge on the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the two carbons of the triazole ring. Similar to the proton NMR, the chemical shifts of the triazole carbons in the hydrochloride salt will be affected by protonation.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the protonated molecule ([M+H]⁺) for the free base. For the hydrochloride salt, the free base fragment is typically observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and N-H (in the free base) or N⁺-H (in the hydrochloride salt) stretching and bending vibrations.

Part 3: Applications in Drug Development: A Building Block of Consequence

The 4-methyl-1,2,3-triazole moiety is increasingly being incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to engage in specific interactions with biological targets.

Case Study: Oxazolidinone Antibacterial Agents

A notable example of the application of 4-Methyl-1H-1,2,3-triazole is in the development of novel oxazolidinone antibacterial agents. Researchers have synthesized compounds such as (5R)-3-[4-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-3-fluorophenyl]-5-[(4-methyl)-1,2,3-triazol-1-yl)methyl]oxazolidin-2-one .[7] In this class of compounds, the 4-methyl-1,2,3-triazole ring serves as a crucial component of the C-5 side chain of the oxazolidinone core. This modification has been shown to be a successful strategy for improving the antibacterial activity and safety profile, particularly in reducing the inhibitory activity against monoamine oxidase A (MAO-A), a common off-target effect of some oxazolidinones.[7]

The rationale behind incorporating the 4-methyl-1,2,3-triazole unit lies in its ability to:

-

Modulate Physicochemical Properties: The triazole ring can influence the solubility, lipophilicity, and metabolic stability of the parent molecule.

-

Engage in Specific Binding Interactions: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking interactions with aromatic residues in the target protein.

-

Provide a Stable Linker: The triazole ring, formed via click chemistry, provides a robust and chemically inert linkage between different pharmacophoric elements.

A workflow illustrating the role of 4-Methyl-1H-1,2,3-triazole in lead optimization.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Methyl-1H-1,2,3-triazole and its hydrochloride salt.

-

Hazards: The free base may cause skin and serious eye irritation.[3] It is important to consult the Safety Data Sheet (SDS) for detailed hazard information.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

4-Methyl-1H-1,2,3-triazole hydrochloride is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis via click chemistry, coupled with its favorable physicochemical properties, makes it an attractive component for the design of novel therapeutic agents with improved efficacy and safety profiles. As the demand for new and effective drugs continues to grow, the strategic application of such well-characterized building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

-

MDPI. 4-(4-(((1H-Benzo[d][3][6][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

-

ACS Publications. Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents with Reduced Activity against Monoamine Oxidase A. [Link]

-

PubChem. 4-methyl-1H-1,2,3-triazole. [Link]

-

PMC. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. [Link]

Sources

- 1. [2503.15308] Euclid Quick Data Release (Q1) -- Characteristics and limitations of the spectroscopic measurements [arxiv.org]

- 2. EJM - The 8âà crystal structure and new crystal chemical data of rouxelite from the Monte Arsiccio mine, Apuan Alps, Italy [ejm.copernicus.org]

- 3. rsc.org [rsc.org]

- 4. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR [m.chemicalbook.com]

- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 6. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

Spectroscopic Characterization of 4-Methyl-1H-1,2,3-triazole Hydrochloride: A Technical Guide

An In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-1H-1,2,3-triazole hydrochloride. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Introduction

4-Methyl-1H-1,2,3-triazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. The hydrochloride salt is often utilized to improve the solubility and handling of the parent compound. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide will explore the expected spectroscopic data for 4-Methyl-1H-1,2,3-triazole hydrochloride and provide insights into the interpretation of its spectral features.

The structure of 4-Methyl-1H-1,2,3-triazole hydrochloride is presented below. The protonation of the triazole ring is expected to occur at one of the nitrogen atoms, leading to a delocalized positive charge across the heterocyclic system.

Figure 1: Chemical structure of 4-Methyl-1H-1,2,3-triazole hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methyl-1H-1,2,3-triazole hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Methyl-1H-1,2,3-triazole hydrochloride.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-1H-1,2,3-triazole hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can dissolve the compound and the exchangeable N-H protons are often observable.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm).

-

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.0-8.5 | Singlet | 1H | CH (triazole ring) |

| 2 | ~2.4-2.6 | Singlet | 3H | CH₃ |

| 3 | ~14.0-15.0 | Broad Singlet | 2H | NH (and HCl) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methyl-1H-1,2,3-triazole hydrochloride is expected to be relatively simple.

-

Triazole Proton (C-H): The single proton attached to the triazole ring is expected to appear as a singlet in the downfield region (~8.0-8.5 ppm). Its deshielded nature is due to the aromaticity of the triazole ring and the electron-withdrawing effect of the nitrogen atoms. Protonation of the ring will further deshield this proton compared to the free base.

-

Methyl Protons (CH₃): The three protons of the methyl group will give rise to a singlet at approximately 2.4-2.6 ppm.

-

N-H Protons: The protons on the nitrogen atoms of the triazole ring and the proton from HCl are acidic and will likely be in exchange. This can result in a broad singlet in the far downfield region of the spectrum (~14.0-15.0 ppm), the exact position and broadness of which will be dependent on the solvent, concentration, and temperature. In D₂O, this signal would disappear due to H-D exchange.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~140-145 | C -CH₃ (triazole ring) |

| 2 | ~125-130 | C -H (triazole ring) |

| 3 | ~10-12 | C H₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also expected to be straightforward with three distinct signals.

-

Triazole Carbons: The two carbon atoms of the triazole ring will appear in the aromatic region. The carbon atom bearing the methyl group (C-CH₃) is expected to be slightly more downfield (~140-145 ppm) than the carbon with the hydrogen atom (C-H) (~125-130 ppm).

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region (~10-12 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of 4-Methyl-1H-1,2,3-triazole hydrochloride.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and report their frequencies in wavenumbers (cm⁻¹).

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and methyl) |

| ~2800-2400 | Broad, Strong | N-H stretching (amine salt) |

| ~1600-1500 | Medium-Weak | C=N and C=C stretching (triazole ring) |

| ~1450 | Medium | C-H bending (methyl) |

| Below 1000 | Medium-Weak | Ring bending and other fingerprint vibrations |

Interpretation of the IR Spectrum

The IR spectrum will provide key information confirming the structure and the presence of the hydrochloride salt.

-

N-H Stretching: A very broad and strong absorption band in the region of 2800-2400 cm⁻¹ is characteristic of the N-H stretch in an amine hydrochloride salt. This is a key indicator of the protonated form of the triazole.

-

C-H Stretching: Absorptions around 3100-3000 cm⁻¹ correspond to the C-H stretching vibrations of the triazole ring proton and the methyl group.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the aromatic triazole ring are expected to appear in the 1600-1500 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of 4-Methyl-1H-1,2,3-triazole hydrochloride.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound. The sample is typically dissolved in a solvent such as methanol or acetonitrile/water.

-

Ionization: Use ESI in positive ion mode to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Predicted Mass Spectrum Data

The mass spectrum will show the molecular ion of the free base, as the hydrochloride salt will dissociate in the ESI source. The molecular weight of 4-Methyl-1H-1,2,3-triazole (C₃H₅N₃) is 83.09 g/mol .

| m/z | Predicted Identity |

| 84.0556 | [M+H]⁺ (Protonated molecule) |

| 83.0483 | [M]⁺ (Molecular ion) |

| 56.0498 | [M - N₂]⁺ or [M - HCN]⁺ |

| 42.0342 | [C₂H₄N]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most important signal will be the protonated molecular ion peak [M+H]⁺ at m/z 84. The molecular ion [M]⁺ at m/z 83 may also be observed. The high-resolution mass of these ions can be used to confirm the elemental composition.

-

Fragmentation Pattern: The triazole ring can undergo characteristic fragmentation pathways. A common fragmentation is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 56. Another possible fragmentation is the loss of hydrogen cyanide (HCN), also leading to a fragment at m/z 56. Further fragmentation can lead to smaller ions.

Figure 2: Plausible fragmentation pathway for protonated 4-Methyl-1H-1,2,3-triazole.

Conclusion

References

- General NMR Spectroscopy Principles: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- IR Spectroscopy of Heterocyclic Compounds: George, W. O., & McIntyre, P. S. (1987). Infrared Spectroscopy. John Wiley & Sons.

- Mass Spectrometry of Organic Compounds: de Hoffmann, E., & Stroobant, V. (2007).

-

Synthesis and Characterization of 1H-1,2,3-triazole derivatives: American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

PubChem Database: National Center for Biotechnology Information. (n.d.). 4-methyl-1H-1,2,3-triazole. PubChem. Retrieved from [Link]

Navigating the Solubility Landscape of 4-Methyl-1H-1,2,3-triazole Hydrochloride: An In-depth Technical Guide for Researchers

Abstract

In the realm of contemporary drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility of 4-Methyl-1H-1,2,3-triazole hydrochloride in organic solvents. While specific quantitative data for this compound is not extensively published, this paper will equip researchers, scientists, and drug development professionals with a robust framework for predicting, understanding, and experimentally determining its solubility. We will delve into the underlying principles governing the solubility of this heterocyclic salt, offer a detailed protocol for its empirical determination, and provide visual aids to conceptualize the molecular interactions at play.

Introduction: The Significance of 4-Methyl-1H-1,2,3-triazole Hydrochloride in Medicinal Chemistry

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character.[1] These characteristics make 1,2,3-triazole derivatives versatile building blocks in the synthesis of a wide array of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2] 4-Methyl-1H-1,2,3-triazole, as a specific embodiment of this class, serves as a crucial intermediate in the synthesis of more complex molecules. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling properties.

A thorough understanding of the solubility of 4-Methyl-1H-1,2,3-triazole hydrochloride in organic solvents is indispensable for several key processes in drug development:

-

Reaction Chemistry: Optimizing reaction conditions, as the solubility of reactants directly impacts reaction kinetics and yield.

-

Purification: Developing effective crystallization and chromatographic purification methods.[1]

-

Formulation: Designing appropriate dosage forms and delivery systems.

-

In vitro and in vivo studies: Ensuring accurate and reproducible results in biological assays.

This guide will provide the necessary theoretical foundation and practical methodologies to navigate the solubility challenges associated with this important compound.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 4-Methyl-1H-1,2,3-triazole hydrochloride, we must first consider its molecular structure and the properties of its parent compound, 4-Methyl-1H-1,2,3-triazole.

Physicochemical Properties of 4-Methyl-1H-1,2,3-triazole (Free Base):

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | [3] |

| Molecular Weight | 83.09 g/mol | [3] |

| Melting Point | 35-36 °C | [4] |

| Appearance | Crystalline solid | [5] |

| Predicted Solubility | Moderately soluble in methanol and acetone; limited water solubility. | [5] |

The free base is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The presence of the methyl group slightly increases its lipophilicity.[5]

The Impact of Hydrochloride Salt Formation:

The conversion of the basic triazole to its hydrochloride salt introduces an ionic character to the molecule. This has a profound effect on its solubility. The presence of the charged species (the protonated triazole and the chloride counter-ion) significantly increases the polarity of the compound. Consequently, we can predict the following general solubility trends for 4-Methyl-1H-1,2,3-triazole hydrochloride in various classes of organic solvents.

Predicted Qualitative Solubility of 4-Methyl-1H-1,2,3-triazole Hydrochloride:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents can effectively solvate both the protonated triazole ring and the chloride ion through hydrogen bonding and dipole-ion interactions. The parent triazole ring is known to be highly soluble in water.[6][7] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents have large dipole moments and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. The free base shows moderate solubility in acetone.[5] |

| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Very Low / Insoluble | The high polarity and ionic nature of the hydrochloride salt are incompatible with the low dielectric constant and lack of strong intermolecular forces in nonpolar solvents. To dissolve in such solvents, conversion to the free base is often necessary. |

Experimental Determination of Thermodynamic Solubility

Given the absence of readily available quantitative data, an empirical determination of solubility is essential for any research involving 4-Methyl-1H-1,2,3-triazole hydrochloride. The "shake-flask" method is a reliable and widely used technique for measuring thermodynamic (or equilibrium) solubility.[8]

Rationale for the Shake-Flask Method

The shake-flask method is considered the gold standard for thermodynamic solubility measurement because it allows a saturated solution to reach equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a solvent under specific conditions.[4][8] This is distinct from kinetic solubility, which can often overestimate solubility due to the formation of supersaturated solutions.[8]

Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials:

-

4-Methyl-1H-1,2,3-triazole hydrochloride (ensure purity)

-

Selected organic solvents (high purity, e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., quantitative NMR).

Procedure:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 4-Methyl-1H-1,2,3-triazole hydrochloride in a solvent in which it is freely soluble (e.g., methanol or water).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze these standards using your chosen analytical method (e.g., HPLC) to generate a calibration curve. This is crucial for the accurate quantification of the solute in the saturated solution.

-

-

Sample Preparation:

-

Add an excess amount of solid 4-Methyl-1H-1,2,3-triazole hydrochloride to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Longer times may be necessary and should be validated.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of your calibration curve.

-

Analyze the diluted sample using the pre-established analytical method.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of 4-Methyl-1H-1,2,3-triazole hydrochloride in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

Caption: Intermolecular forces influencing solubility.

Conclusion

References

-

ADME Solubility Assay-BioDuro. (n.d.). Retrieved February 15, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 15, 2026, from [Link]

-

Gavali, S., & Wagh, M. P. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 109, 89-96. [Link]

-

Gomha, S. M., et al. (2018). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 144, 583-603. [Link]

-

ISO: Your Favorite Kinetic Solubility Protocol? : r/Chempros. (2020). Reddit. Retrieved February 15, 2026, from [Link]

-

Kauffman, J. F., & Jona, J. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 45-50. [Link]

- Lu, J., et al. (2010). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. AIChE Annual Meeting, Conference Proceedings.

-

Piaz, F. D., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Advances, 5(61), 49459-49466. [Link]

-

PubChem. (n.d.). 4-methyl-1H-1,2,3-triazole. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Retrieved February 15, 2026, from [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved February 15, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 15, 2026, from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved February 15, 2026, from [Link]

-

American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. 4-methyl-1H-1,2,3-triazole | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In-vitro Thermodynamic Solubility protocol v1 [protocols.io]

- 5. 4-methyl-1H-1,2,3-triazole; CAS No.: 27808-16-8 [chemshuttle.com]

- 6. acs.org [acs.org]

- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

4-Methyl-1H-1,2,3-triazole hydrochloride safety data sheet and handling

Handling, Safety, and Synthetic Application in Medicinal Chemistry[1]

Executive Summary

4-Methyl-1H-1,2,3-triazole hydrochloride is a critical heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioisosteres for amides and esters.[1] While the 1,2,3-triazole ring is renowned for its stability (often formed via "click" chemistry), this specific low-molecular-weight precursor presents unique handling challenges.

This guide addresses the dual-hazard profile of the compound: the potential energetic nature of the nitrogen-rich triazole core and the acute hygroscopicity and corrosivity of the hydrochloride salt form. The protocols below prioritize moisture control and stoichiometric precision to ensure experimental reproducibility and safety.

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form is often preferred over the free base to improve shelf stability and crystallinity, but it introduces significant hygroscopicity.

| Property | Data | Notes |

| Chemical Name | 4-Methyl-1H-1,2,3-triazole hydrochloride | |

| Free Base CAS | 27808-16-8 | The HCl salt is often custom-synthesized; reference the base CAS for tox data. |

| Molecular Formula | C₃H₅N₃[2][3][4][5] · HCl | |

| Molecular Weight | 119.55 g/mol (Salt) / 83.09 g/mol (Base) | Critical: Adjust stoichiometry for the HCl salt (approx. 1.44x mass factor). |

| Appearance | White to off-white crystalline solid | Turns deliquescent (sticky/liquid) upon moisture exposure. |

| Solubility | High: Water, Methanol, DMSO Low: DCM, Hexanes, Toluene | The salt is polar; free-basing is required for non-polar organic extraction. |

| Acidity (pKa) | ~9.4 (Free Base NH) | The HCl salt creates a highly acidic local environment (pH < 2 in water). |

Part 2: Hazard Identification & Toxicology[2][6]

2.1 The "Triazole" Energetic Hazard

While 4-methyl-1,2,3-triazole is more stable than its unsubstituted parent, all low-molecular-weight compounds with high Nitrogen-to-Carbon ratios (N:C > 1) possess intrinsic energy.

-

Thermal Stability: Generally stable up to 150°C, but never subject this compound to temperatures >200°C or dry grinding.

-

Shock Sensitivity: Low, but treat as a potential energetic material until validated.

2.2 The Hydrochloride Hazard

-

Corrosivity: The hydrolysis of the HCl salt releases hydrochloric acid upon contact with mucous membranes.

-

Hygroscopicity: The primary handling risk. Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometric errors in synthesis (e.g., under-loading the reagent in a coupling reaction).

Part 3: Strategic Handling & Storage[5]

Core Directive: The stability of your reaction depends on the "dryness" of this starting material.

3.1 Storage Protocol

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Desiccation: Secondary containment with active desiccant (e.g., Drierite or P₂O₅) is mandatory.

3.2 Weighing & Transfer (The "Speed" Variable)

Because the HCl salt is hygroscopic, standard weighing on an open balance leads to water uptake.

-

Ideal: Weigh inside a glovebox.

-

Practical (Benchtop):

-

Allow the container to warm to room temperature before opening (prevents condensation).

-

Use a "weigh-by-difference" technique with a capped vial to minimize exposure time.

-

Do not use paper weigh boats; use anti-static plastic or glass to prevent sticking.

-

3.3 Visualization: Handling Workflow

The following diagram illustrates the decision logic for handling hygroscopic salts to maintain stoichiometry.

Figure 1: Logic flow for handling hygroscopic 4-methyl-1H-1,2,3-triazole HCl to prevent moisture contamination.

Part 4: Experimental Protocol (N-Alkylation)

Objective: Synthesize an N-alkylated triazole derivative. Challenge: The starting material is an HCl salt. You must neutralize the salt in situ to nucleophilically activate the triazole nitrogen. Failure to account for the HCl will consume 1 equivalent of your base, stalling the reaction.

4.1 Reagents & Stoichiometry

-

Substrate: 4-Methyl-1H-1,2,3-triazole HCl (1.0 equiv)

-

Electrophile: Benzyl bromide (or similar alkyl halide) (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv required )

-

Why 2.5 equiv? 1.0 equiv to neutralize the HCl salt + 1.0 equiv to deprotonate the triazole ring + 0.5 equiv excess to drive kinetics.

-

-

Solvent: DMF or Acetonitrile (Anhydrous).

4.2 Step-by-Step Methodology

-

Preparation (In-Situ Neutralization):

-

Charge a flame-dried round-bottom flask with 4-Methyl-1H-1,2,3-triazole HCl (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Add K₂CO₃ (2.5 equiv) in a single portion.

-

Observation: Evolution of CO₂ gas may occur as the HCl is neutralized. Stir at Room Temperature (RT) for 15 minutes. This "aging" period ensures the free base is generated before the electrophile is introduced.

-

-

Reaction:

-

Add the alkyl halide (1.1 equiv) dropwise.

-

Heat the mixture to 60°C.

-

Monitor: Check via TLC or LCMS after 2 hours. The triazole N-H proton is acidic; reaction should be rapid.

-

-

Work-up (Salt Removal):

-

Dilute with Ethyl Acetate.

-

Wash with Water (x3) to remove DMF and inorganic salts (KCl).

-

Note: The product is likely a mixture of N1 and N2 isomers (and potentially N3). 1,2,3-triazoles often give regioisomeric mixtures upon alkylation.

-

-

Purification:

-

Separate isomers via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).

-

4.3 Visualization: Reaction Mechanism & Logic

This diagram details the critical neutralization step often missed by junior chemists.

Figure 2: Mechanistic pathway highlighting the requirement for double-base stoichiometry.

Part 5: Emergency Response & Waste Disposal

5.1 First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[6] The HCl component causes immediate stinging; do not rub.

-

Skin Contact: Wash with soap and water.[7][6] If the salt was moist, treat as a minor acid burn.

-

Inhalation: Move to fresh air. If coughing persists (due to HCl dust), seek medical attention.

5.2 Waste Disposal[6]

-

Aqueous Waste: The aqueous work-up layers will contain triazole residues. Do not dispose of down the drain. Collect in "Aqueous Basic" waste streams (if K₂CO₃ was used).

-

Solid Waste: Contaminated gloves and weigh boats should be disposed of as hazardous chemical waste, not general trash.

References

-

PubChem. (n.d.).[3] 4-Methyl-1H-1,2,3-triazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Hepatochem. (2016).[8] Handling Hygroscopic Salts in Organic Synthesis. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-triazoles: A review. Retrieved from [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. 4-methyl-1H-1,2,3-triazole | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,2,4-triazole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-methyl-1H-1,2,3-triazole; CAS No.: 27808-16-8 [chemshuttle.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

discovery and historical synthesis of 4-Methyl-1H-1,2,3-triazole

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Methyl-1H-1,2,3-triazole

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. Among its simplest derivatives, 4-Methyl-1H-1,2,3-triazole serves as a fundamental building block and a model compound for understanding the synthetic evolution of this critical heterocycle. This guide provides a comprehensive technical overview of its discovery and the pivotal synthetic methodologies that have defined its preparation, from early, non-regioselective methods to the modern era of catalytic precision. We will explore the causality behind the progression of experimental strategies, offering field-proven insights into the chemical logic that drove these advancements.

The Genesis of the 1,2,3-Triazole Ring: Early Explorations

The story of 4-methyl-1H-1,2,3-triazole is intrinsically linked to the broader discovery of the 1,2,3-triazole ring system. The initial synthesis of a 1,2,3-triazole derivative is often attributed to Arthur Michael in 1893, who reacted phenyl azide with diethyl acetylenedicarboxylate.[1] However, the foundational work that established the broad scope of synthesizing these heterocycles came from Rolf Huisgen in the mid-20th century.[2][3]

Prior to Huisgen's systematic investigation, the synthesis of substituted triazoles was often arduous and lacked general applicability. A notable early reaction is the Dimroth rearrangement , discovered by Otto Dimroth in 1909.[4] This reaction involves the isomerization of certain 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange places, typically under thermal or pH-mediated conditions.[5][6] While not a primary route to simple alkyl-substituted triazoles like the 4-methyl variant, the Dimroth rearrangement was a critical early discovery that illuminated the dynamic nature of the triazole ring system.[4][7]

A Paradigm Shift: The Huisgen 1,3-Dipolar Cycloaddition

The most significant leap in triazole synthesis came with the elucidation of the 1,3-dipolar cycloaddition by Rolf Huisgen.[8] This reaction, specifically the cycloaddition of an azide (a 1,3-dipole) with an alkyne (a dipolarophile), became the cornerstone for constructing the 1,2,3-triazole ring.[9][10]

The thermal Huisgen cycloaddition is a concerted, pericyclic reaction that proceeds through a [4πs + 2πs] cycloaddition mechanism, akin to the Diels-Alder reaction.[8] To synthesize 4-methyl-1H-1,2,3-triazole, one would react an organic azide (R-N₃) with propyne.

Causality Behind the Method's Limitation:

While revolutionary, the thermal Huisgen cycloaddition has a significant drawback: a lack of regioselectivity. The reaction of an unsymmetrical alkyne like propyne with an azide yields a nearly 1:1 mixture of the 1,4-disubstituted (4-methyl) and 1,5-disubstituted (5-methyl) regioisomers.[1][9] This occurs because the frontier molecular orbitals (HOMO of the azide and LUMO of the alkyne, or vice-versa) have similar energy levels and orbital coefficients at both ends of the dipole and dipolarophile, leading to two competing transition states with similar activation energies. For drug development and materials science, where precise molecular geometry is paramount, this isomeric impurity necessitates difficult and costly purification steps, severely limiting its practical utility.

Caption: Thermal Huisgen cycloaddition leading to a mixture of regioisomers.

The "Click Chemistry" Revolution: Achieving Regiocontrol

The challenge of regioselectivity was definitively solved at the turn of the 21st century with the advent of metal-catalyzed azide-alkyne cycloaddition reactions. This new era was heralded by the concept of "Click Chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In 2002, the groups of Morten Meldal and Valery Fokin/K. Barry Sharpless independently reported that copper(I) salts catalyze the azide-alkyne cycloaddition, yielding exclusively the 1,4-disubstituted 1,2,3-triazole .[1][9] This reaction, now famously known as CuAAC, is the premier example of a click reaction and is the standard method for synthesizing 4-methyl-1H-1,2,3-triazole today.[9][11]

Expert Insight: The Mechanism of Catalytic Control

The remarkable regioselectivity of CuAAC stems from a fundamental change in the reaction mechanism from a concerted cycloaddition to a stepwise, organometallic pathway.

-

Formation of Copper Acetylide: The terminal alkyne (propyne) reacts with the Cu(I) catalyst to form a copper(I) acetylide intermediate. This is the crucial step for activation.

-

Coordination and Cyclization: The organic azide coordinates to the copper center. The terminal nitrogen of the azide then attacks the internal carbon of the acetylide, forming a six-membered copper-containing metallacycle.[11]

-

Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst.

This stepwise mechanism, dictated by the coordination chemistry of copper, completely circumvents the non-selective thermal pathway, making the formation of the 1,5-isomer negligible.

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Further expanding the synthetic toolkit, researchers later discovered that ruthenium catalysts, such as Cp*RuCl complexes, also catalyze the azide-alkyne cycloaddition but with the opposite regioselectivity , yielding the 1,5-disubstituted 1,2,3-triazole .[11] While not used for the synthesis of the 4-methyl title compound, the development of RuAAC is a testament to the power of catalyst selection in dictating reaction outcomes, providing access to the complementary regioisomer that is inaccessible via CuAAC.

Comparative Summary of Synthetic Methodologies

The evolution of synthetic strategies for 4-methyl-1H-1,2,3-triazole highlights a clear progression towards greater efficiency and control.

| Methodology | Key Feature | Regioselectivity | Conditions | Catalyst |

| Thermal Huisgen Cycloaddition | Foundational 1,3-dipolar cycloaddition | Poor (Mixture of 1,4 and 1,5 isomers) | High Temperature (e.g., >100 °C) | None |

| Copper (CuAAC) | "Click Chemistry" | Excellent (>95% 1,4-isomer) | Room Temperature | Cu(I) source |

| Ruthenium (RuAAC) | Complementary to CuAAC | Excellent (>95% 1,5-isomer) | 60-100 °C | Ru(II) source |

Experimental Protocols: A Self-Validating System

The protocols described below are designed to be self-validating, meaning they are based on robust, widely replicated procedures in the chemical literature.

Protocol 5.1: Synthesis of 4-Methyl-1H-1,2,3-triazole via CuAAC

This protocol represents the modern, efficient standard for preparing the title compound. It utilizes an in situ generation of the organic azide followed by the copper-catalyzed cycloaddition with a propyne source.

Workflow Diagram: CuAAC Synthesis

Caption: Step-by-step workflow for the CuAAC synthesis of a 1,4-disubstituted triazole.

Materials:

-

Benzyl bromide (or other suitable alkyl halide)

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Propyne gas or a suitable surrogate (e.g., 2-butynoic acid for in situ decarboxylation)

-

Solvent system: t-Butanol/Water (1:1)

-

Ammonium hydroxide solution (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Azide Formation (Caution: Organic azides can be explosive. Handle with appropriate care behind a blast shield). In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in a 1:1 mixture of t-butanol and water. Add sodium azide (1.2 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours until the starting halide is consumed (monitor by TLC).

-

Cycloaddition Setup. Cool the reaction mixture to room temperature. To this solution containing the newly formed benzyl azide, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq). The solution should change color as Cu(II) is reduced to the active Cu(I) species.

-

Alkyne Addition. Bubble propyne gas gently through the stirred reaction mixture for 15-30 minutes. Alternatively, if using a propyne surrogate, add it at this stage. Seal the flask and allow it to stir vigorously at room temperature.

-

Reaction Monitoring & Workup. Monitor the reaction by TLC or LC-MS. Once the azide is consumed (typically 12-24 hours), quench the reaction by adding aqueous ammonium hydroxide solution and stir for 30 minutes. This will complex with the copper catalyst.

-

Extraction and Purification. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product. The resulting crude product can be purified by silica gel column chromatography to yield pure 1-benzyl-4-methyl-1H-1,2,3-triazole. The NH-tautomer can be accessed by using a protecting group strategy or by starting with hydrazoic acid.

Conclusion

The synthetic journey towards 4-methyl-1H-1,2,3-triazole is a microcosm of the evolution of modern organic chemistry. It began with early discoveries that established the existence and reactivity of the triazole ring, progressed through the powerful but unselective thermal cycloadditions defined by Huisgen, and culminated in the exquisite, catalyst-driven precision of the "click" reaction. For researchers in drug development, the ability to reliably and exclusively synthesize the 1,4-disubstituted isomer via CuAAC is not merely a convenience but a foundational technology that enables the rapid and predictable construction of novel molecular architectures with therapeutic potential.

References

-

Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]

- Shishoo, C.J., et al. (2022). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Source details not fully available, general concept cited]

-

Al-Ghorbani, M., et al. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[4][12]selenazolo[5,4-e][4][5][6]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity, 26(2), 923-937. [Link]

-

Bakulev, V. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 447-463. [Link]

-

Al-Ghorbani, M., et al. (2021). Dimroth rearrangement-based synthesis of novel derivatives of[4][12]selenazolo[5,4-e][4][5][6]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity. [Link]

-

Meng, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986282. [Link]

-

Meng, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986282. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]

-

G, S. S., & Kumar, A. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37033-37072. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. [Link]

-

Wikipedia contributors. (2024, January 28). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

-

Kumar, A., & Sharma, V. (2022). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 19(11), 4785-4809. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

-

Rios, A., et al. (2017). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 22(10), 1660. [Link]

-

ResearchGate. (n.d.). Huisgen synthesis of 1,2,3‐triazoles. [Diagram]. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 1). 1,2,3-Triazole. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). 4-methyl-1H-1,2,3-triazole. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. organic-chemistry.org. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for Assessing the Stability of 4-Methyl-1H-1,2,3-triazole

Prepared by: Gemini, Senior Application Scientist

Abstract

The stability of a molecular scaffold is a cornerstone of modern drug development, influencing everything from synthesis and storage to metabolic fate and efficacy. The 1,2,3-triazole ring, a prominent feature in many pharmaceutical compounds, presents unique stability questions, primarily concerning tautomeric equilibrium.[1][2] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive, in-depth protocol for leveraging quantum chemical calculations to rigorously assess the stability of 4-Methyl-1H-1,2,3-triazole. We move beyond a simple recitation of steps to explain the underlying causality of methodological choices, grounding the protocol in the principles of Density Functional Theory (DFT). This guide details the complete workflow, from initial structure generation and geometry optimization to vibrational frequency analysis and the interpretation of key stability descriptors, ensuring a self-validating and trustworthy computational assessment.

Introduction: The Imperative of Stability in Triazole-Based Drug Candidates

The 1,2,3-triazole moiety is a highly valued scaffold in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipolar character, which often enhances pharmacokinetic properties.[2][3][4] Molecules like the antibacterial drug Tazobactam feature this heterocyclic core.[5] However, the inherent value of this scaffold is contingent upon its structural and thermodynamic stability. An unstable compound can lead to degradation, loss of efficacy, and the potential for toxic byproducts.

For substituted 1,2,3-triazoles like 4-Methyl-1H-1,2,3-triazole, a primary stability question revolves around tautomerism . The molecule can exist in different isomeric forms depending on the position of the annular proton. The 1H and 2H tautomers are the most common and their relative populations can significantly impact the molecule's interaction with biological targets.[1][5]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in silico approach to predict and quantify the relative stabilities of these tautomers.[6][7][8] By calculating fundamental properties like electronic energy, Gibbs free energy, and vibrational frequencies, we can build a robust, data-driven model of the molecule's energetic landscape before committing significant resources to synthesis and experimental validation.[9][10][11]

Theoretical Foundations: Quantum Descriptors of Molecular Stability

To assess stability computationally, we must translate the abstract concept of "stability" into quantifiable parameters. Our investigation will focus on the following key descriptors:

-

Optimized Molecular Geometry: The foundational step is to find the equilibrium geometry of each tautomer—the specific arrangement of atoms that corresponds to the lowest point on its potential energy surface. This is achieved through a process called geometry optimization.[12]

-

Thermodynamic Stability (Gibbs Free Energy): The ultimate arbiter of which tautomer is more stable under thermal equilibrium is the Gibbs free energy (G). The tautomer with the lower Gibbs free energy will be the more abundant species. This value is more comprehensive than simple electronic energy because it incorporates zero-point vibrational energy (ZPVE) as well as thermal and entropic contributions.[12]

-

Kinetic Stability (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into a molecule's kinetic stability and chemical reactivity.[6][13] A larger HOMO-LUMO gap generally signifies lower reactivity and greater kinetic stability, as more energy is required to excite its electrons.[13]

-

Structural Integrity (Vibrational Frequencies): A critical self-validation step in any stability calculation is the analysis of vibrational frequencies. For a geometry to be a true energetic minimum (a stable state), all calculated vibrational frequencies must be real (positive) numbers. The presence of an imaginary frequency indicates a transition state, not a stable structure.[12][14]

The core of our investigation will be to compare these properties for the two primary tautomers of 4-Methyl-1,2,3-triazole, as illustrated below.

Caption: Tautomeric equilibrium of 4-Methyl-1,2,3-triazole.

Core Computational Methodology

Our protocol is built upon Density Functional Theory (DFT), which provides an excellent balance of computational accuracy and efficiency for organic molecules of this size.[8][15] The specific choices of functional and basis set are critical for obtaining reliable results.

-

Software: This protocol is described using syntax common to the Gaussian suite of programs, but the principles are readily adaptable to other major quantum chemistry packages like ORCA or GAMESS.[16]

-

Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals for a broad range of chemical systems, demonstrating consistent performance for the geometries and energies of organic molecules.[6][17][18]

-

Basis Set - 6-311++G(d,p): This Pople-style basis set provides a robust and accurate description of the electron distribution.

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for calculating properties like proton affinities, which are relevant to tautomerism.[15]

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape, which is crucial for describing chemical bonds accurately.[15]

-

The combination of B3LYP with 6-311++G(d,p) represents a high-quality, reliable level of theory for the question at hand.

Experimental Protocol: A Step-by-Step Workflow

This section details the complete computational workflow for determining the relative stability of 4-Methyl-1,2,3-triazole tautomers.

Caption: Workflow for quantum chemical stability assessment.

Step 1: Molecule Construction

Using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structures for both 4-Methyl-1H-1,2,3-triazole and 4-Methyl-2H-1,2,3-triazole . Ensure correct atom connectivity and apply a preliminary geometry clean-up using molecular mechanics if available. Save the coordinates for each molecule in a format suitable for the quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization